molecular formula C15H13FN2O3 B6393919 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% CAS No. 1261920-54-0

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%

Cat. No. B6393919
CAS RN: 1261920-54-0
M. Wt: 288.27 g/mol
InChI Key: VBMPNZXYPGZQMX-UHFFFAOYSA-N
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Description

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid (3-EFCA) is a chemical compound with a wide range of applications in scientific research. It is a derivative of isonicotinic acid, a naturally occurring compound found in a number of plant and animal species. 3-EFCA is an important research tool in a variety of fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% has a number of applications in scientific research. It is used to study the effects of isonicotinic acid on various biochemical and physiological processes, as well as its potential therapeutic effects. It is also used to study the structure and function of proteins, enzymes, and other molecules. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% is used in drug development, to study the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

The mechanism of action of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% is not yet fully understood. However, it is believed to act by binding to specific receptors on the surface of cells, which then triggers a cascade of biochemical reactions. This binding is thought to be mediated by hydrogen bonding and other non-covalent interactions. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% is thought to interact with certain enzymes, which can further modulate the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% depend on the concentration and duration of exposure. At low concentrations, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects. At higher concentrations, it has been shown to have an inhibitory effect on certain enzymes and to modulate the activity of certain proteins. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% has been shown to have an effect on certain neurotransmitters, such as dopamine and serotonin, as well as certain hormones, such as insulin and glucagon.

Advantages and Limitations for Lab Experiments

The use of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is readily available. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to consider. 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% is not water-soluble, and it is not very soluble in organic solvents. Additionally, it has a low affinity for most proteins and enzymes, making it difficult to study its effects on these molecules.

Future Directions

There are a number of possible future directions for 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% research. For example, further studies could be conducted to better understand its mechanism of action and its effects on various proteins and enzymes. Additionally, further research could be conducted to explore its potential therapeutic uses, such as in the treatment of certain diseases or conditions. Additionally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% could be used in drug development, to study the pharmacokinetics and pharmacodynamics of various drugs. Finally, 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% could be used in biotechnology applications, such as in the production of certain proteins or enzymes.

Synthesis Methods

The synthesis of 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95% is accomplished through a series of chemical reactions. The first step is the conversion of ethylcarbamic acid to ethylcarbamic acid chloride, which is then reacted with 3-fluorophenol to form 3-fluoro-4-ethylcarbamic acid. This compound is then reacted with isonicotinic acid to form 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%. This synthesis method is relatively simple and efficient, making it ideal for use in research laboratories.

properties

IUPAC Name

3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-2-18-14(19)11-4-3-9(7-13(11)16)12-8-17-6-5-10(12)15(20)21/h3-8H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMPNZXYPGZQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688293
Record name 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261920-54-0
Record name 3-[4-(Ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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